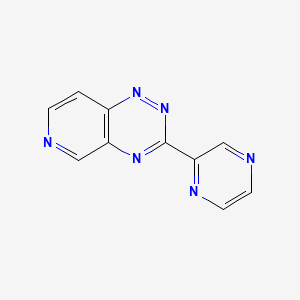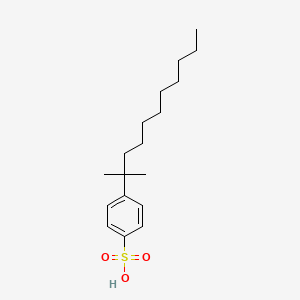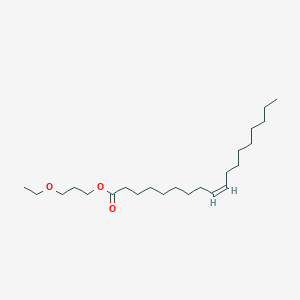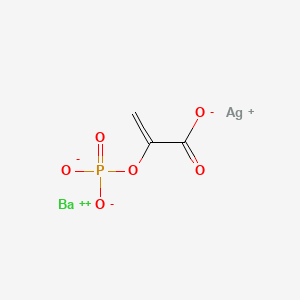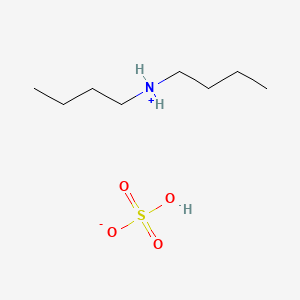
Dibutylammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylammonium hydrogen sulphate is a protic ionic liquid, which means it is a salt that is liquid at temperatures below 100°C and is formed by the neutralization of a Brønsted acid and a Brønsted base. This compound is known for its unique properties, such as low vapor pressure, high thermal stability, and excellent conductivity, making it a versatile and tunable substance for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylammonium hydrogen sulphate can be synthesized through the neutralization reaction between dibutylamine and sulfuric acid. The reaction typically involves the following steps:
Reaction: Dibutylamine is reacted with sulfuric acid in a stoichiometric ratio.
Mixing: The reactants are mixed thoroughly to ensure complete neutralization.
Purification: The resulting product is purified to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Dibutylammonium hydrogen sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: It is employed in the study of biological systems, particularly in the stabilization of proteins and enzymes.
Industry: It is used in the production of specialty chemicals, as well as in the purification and separation processes
Mechanism of Action
The mechanism by which dibutylammonium hydrogen sulphate exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. These interactions can influence the stability and activity of other molecules, making it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Dibutylammonium acetate
- Dibutylammonium propanoate
- Dibutylammonium butanoate
- Tetrabutylammonium hydrogen sulphate
Uniqueness
Dibutylammonium hydrogen sulphate is unique due to its specific combination of properties, such as its high thermal stability and excellent conductivity. Compared to similar compounds, it offers a balance of characteristics that make it particularly useful in applications requiring both stability and conductivity .
Properties
CAS No. |
94158-37-9 |
|---|---|
Molecular Formula |
C8H21NO4S |
Molecular Weight |
227.32 g/mol |
IUPAC Name |
dibutylazanium;hydrogen sulfate |
InChI |
InChI=1S/C8H19N.H2O4S/c1-3-5-7-9-8-6-4-2;1-5(2,3)4/h9H,3-8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
WKCUMEYLYRIBCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH2+]CCCC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


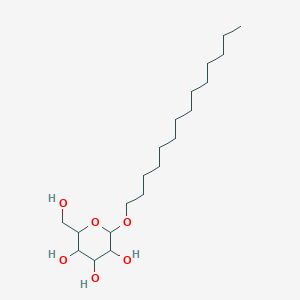
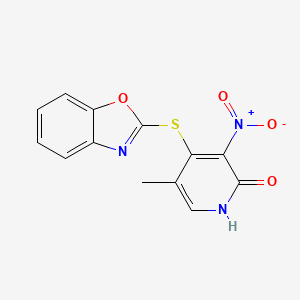
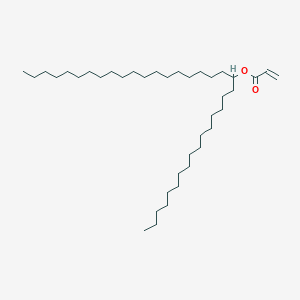

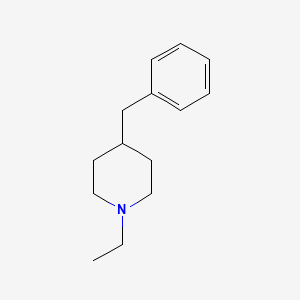

![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)
